

Spectroscopic Analysis of 2-Amino-5-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromophenol

Cat. No.: B182750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for **2-Amino-5-bromophenol**, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, presenting available data in a structured format, outlining experimental methodologies, and visualizing the logical workflow of spectroscopic analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H NMR spectral data for **2-Amino-5-bromophenol**. Please note that experimental ¹³C NMR data for this specific compound is not readily available in the searched public databases and literature. For comparative purposes, ¹³C NMR data for the closely related compound, 2-aminophenol, is provided.

Table 1: ¹H NMR Spectral Data of **2-Amino-5-bromophenol**[1][2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.08	bs	-	1H	Ar-H
6.82	d	2	1H	Ar-H
6.78	dd	8.2	1H	Ar-H
6.56	d	8	1H	Ar-H
4.03	bs	-	2H	-NH ₂

Solvent: CD₃CN, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of 2-Aminophenol (for comparison)

Chemical Shift (δ) ppm
144.51
137.07
120.16
117.16
115.13
115.05

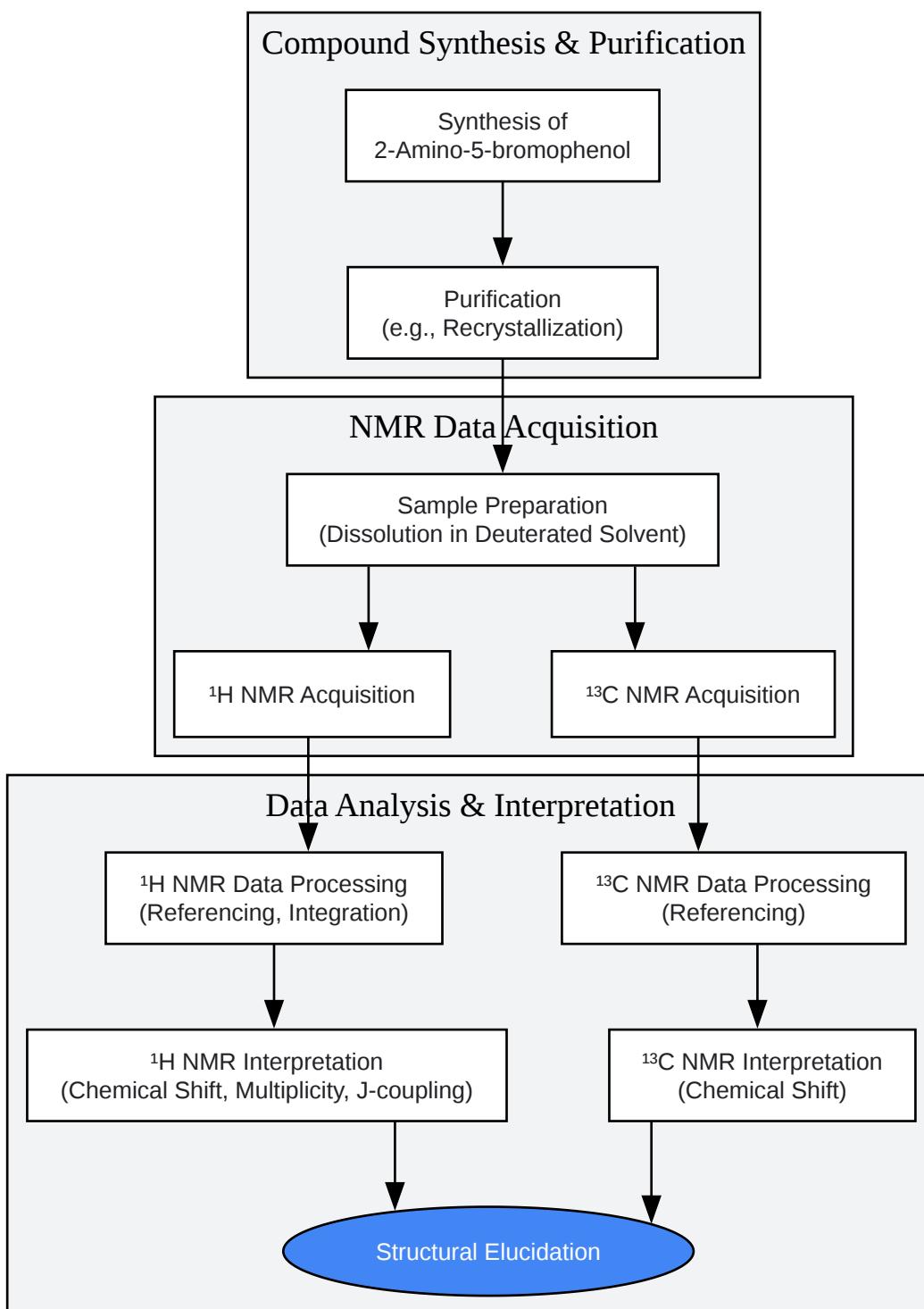
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Experimental Protocols

The following is a representative experimental protocol for the synthesis and subsequent NMR analysis of **2-Amino-5-bromophenol**, based on reported literature procedures.[1][2]

Synthesis of **2-Amino-5-bromophenol**:

A general procedure involves the reduction of 5-bromo-2-nitrophenol.[\[1\]](#)[\[2\]](#) In a typical reaction, 5-bromo-2-nitrophenol is dissolved in an appropriate solvent, and a reducing agent is added. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product. Purification is then carried out, often through recrystallization, to obtain pure **2-amino-5-bromophenol**.[\[1\]](#)[\[2\]](#)


NMR Sample Preparation and Analysis:

For ¹H and ¹³C NMR analysis, a sample of the purified **2-Amino-5-bromophenol** is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial and depends on the solubility of the compound and the desired resolution of the spectra. The solution is then transferred to an NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting NMR data for a compound like **2-Amino-5-bromophenol** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, NMR data acquisition, and structural analysis of **2-Amino-5-bromophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 2. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-bromophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182750#2-amino-5-bromophenol-h-nmr-and-c-nmr-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com